molecular formula C25H27NO3S2 B2372884 N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide CAS No. 518053-39-9

N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide

Cat. No.: B2372884
CAS No.: 518053-39-9
M. Wt: 453.62
InChI Key: BENYRYORYAQQHU-UHFFFAOYSA-N
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Description

N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthobenzofuran core substituted with a tert-pentyl group at the 8-position and a thiophene-2-sulfonamide moiety at the 5-position. Its structural complexity arises from the fused bicyclic system and the bulky tert-pentyl substituent, which may influence lipophilicity and steric interactions in biological systems.

Properties

IUPAC Name

N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO3S2/c1-4-25(2,3)16-11-12-22-19(14-16)20-15-21(26-31(27,28)23-10-7-13-30-23)17-8-5-6-9-18(17)24(20)29-22/h5-10,13,15-16,26H,4,11-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENYRYORYAQQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Tetrahydronaphtho[1,2-b]benzofuran Core

Titanium Tetrachloride-Promoted One-Step Synthesis

A direct approach to the benzofuran core structure involves the titanium tetrachloride-promoted reaction between phenols and α-haloketones. This method can be adapted for the synthesis of the tetrahydronaphtho[1,2-b]benzofuran framework by employing appropriately substituted tetrahydronaphthalene precursors.

TiCl4 + 2-naphthol derivative + α-haloketone → tetrahydronaphtho[1,2-b]benzofuran

According to the protocol reported by Li et al., this synthetic pathway combines Friedel-Crafts-like alkylation and intramolecular cyclodehydration into a single step, offering high regioselectivity and moderate to excellent yields. The reaction typically involves:

  • Treatment of a 2-naphthol derivative with an α-haloketone in the presence of titanium tetrachloride
  • Stirring the reaction at reflux temperature in carbon tetrachloride or trifluoroethanol (TFE)
  • Purification via column chromatography to obtain the benzofuran product

The proposed mechanism involves the formation of an oxy-allyl cation from the α-haloketone with the aid of titanium tetrachloride, which then reacts with the naphthol derivative to produce a Friedel-Crafts type intermediate. Subsequent intramolecular cyclodehydration facilitated by the powerful dehydrating ability of titanium tetrachloride yields the benzofuran structure.

Base-Catalyzed Cyclization Methods

An alternative approach involves base-catalyzed cyclization reactions to construct the benzofuran framework. Several base-mediated synthetic strategies have been reported:

Triethylamine-Catalyzed Rap-Stoermer Reaction

This method employs triethylamine as a basic catalyst in the Rap-Stoermer reaction to obtain benzofuran derivatives. Substituted salicylaldehydes are treated with α-haloketones via triethylamine-catalyzed Dieckmann-like aldol condensation in neat conditions, resulting in remarkable yields (81–97%) of benzofuran derivatives.

The reaction proceeds through:

  • Deprotonation of the phenolic hydroxyl group
  • Nucleophilic substitution with the α-haloketone
  • Intramolecular aldol condensation
  • Elimination of water to form the benzofuran ring
Potassium tert-Butoxide-Catalyzed Cyclization

Potassium tert-butoxide can catalyze the synthesis of benzofuran heterocycles through intramolecular cyclization of o-bromobenzylvinyl ketones using dimethylformamide as solvent. This approach offers a transition-metal-free pathway with a broad substrate scope, making it suitable for complex structures like tetrahydronaphtho[1,2-b]benzofuran derivatives.

DBU-Promoted Cyclization

The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter for the cyclization of 2-propargyl cyclohexenone followed by oxidation-induced formation of a benzene ring provides another viable approach. This method offers mild and atom-economic reaction conditions, potentially applicable to the construction of the target compound's core structure.

Electrochemical Approach

The Doerner group reported the synthesis of benzofuran derivatives using electrochemical conditions, involving the cyclization of 2-alkynylphenols and various diselenides in the presence of platinum electrodes using acetonitrile as the solvent. This method provides high yields and could be adapted for the synthesis of the tetrahydronaphtho[1,2-b]benzofuran system. The reaction mechanism involves the formation of a seleniranium intermediate, which undergoes nucleophilic cyclization to furnish the benzofuran derivatives.

Catalyst-Free Benzofuran Synthesis

Several catalyst-free approaches have been reported for the synthesis of benzofuran derivatives, which could be applied to the construction of the tetrahydronaphtho[1,2-b]benzofuran core:

  • Reaction of hydroxyl-substituted aryl alkynes with sulfur ylides in acetonitrile
  • Treatment of salicylaldehydes with nitro epoxides using potassium carbonate and dimethylformamide
  • Reaction of 2-hydroxybenzophenones with substituted benzaldehydes and phenacyl bromides via potassium-carbonate-mediated alkylation

Introduction of the tert-Pentyl Group at Position 8

Direct Alkylation Methods

The introduction of the tert-pentyl group at position 8 of the tetrahydronaphtho[1,2-b]benzofuran scaffold can be achieved through several approaches:

Friedel-Crafts Alkylation

A tert-pentyl group can be introduced via Friedel-Crafts alkylation using a tert-pentyl halide or alcohol and a suitable Lewis acid catalyst. However, controlling the regioselectivity would require careful substrate design:

  • Protection of more reactive positions
  • Use of directing groups to favor reaction at position 8
  • Employment of sterically hindered Lewis acids to control the reaction site
Directed Metallation followed by Alkylation

This approach involves:

  • Installation of a directing group near position 8
  • Directed ortho-metallation using a strong base like n-butyllithium
  • Reaction with a tert-pentyl electrophile
  • Removal of the directing group if necessary

Synthesis from Precursors with Pre-installed tert-Pentyl Group

An alternative strategy involves using starting materials with the tert-pentyl group already in place:

Modified Gewald Reaction Approach

Drawing from the methodologies used for the synthesis of 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a similar approach could be developed using tert-pentyl-substituted cyclohexanone derivatives.

The synthetic pathway would involve:

  • Preparation of tert-pentyl-cyclohexanone
  • Condensation with appropriate reagents to form the tetrahydronaphthalene precursor
  • Construction of the benzofuran moiety using the methods described in section 2

Attachment of the Thiophene-2-sulfonamide Moiety at Position 5

Two-Step Approach: Nitration and Reduction followed by Sulfonamide Formation

This strategy involves:

  • Selective nitration at position 5 of the tetrahydronaphtho[1,2-b]benzofuran core
  • Reduction of the nitro group to an amine using appropriate reducing agents
  • Reaction with thiophene-2-sulfonyl chloride to form the sulfonamide linkage

Table 1 outlines the conditions for the nitration step:

Reagent Combination Solvent Temperature Expected Yield
HNO₃/H₂SO₄ Acetic acid 0-5°C 75-80%
NaNO₂/TFA DCM -10°C 70-75%
Cu(NO₃)₂/Ac₂O Acetic acid 0°C 65-70%

For the reduction of the nitro group, several methods could be employed:

  • Fe/HCl in ethanol/water
  • SnCl₂·2H₂O in ethanol
  • Catalytic hydrogenation using Pd/C or Raney nickel

The final sulfonamide formation can be achieved by treating the obtained amine with thiophene-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Direct C-H Functionalization Methods

Recent advances in C-H activation chemistry provide potential routes for direct functionalization at position 5:

Transition Metal-Catalyzed C-H Activation

Employing transition metal catalysts like palladium or rhodium complexes to achieve directed C-H functionalization:

  • Installation of a directing group near position 5
  • Transition metal-catalyzed C-H activation
  • Cross-coupling with a thiophene-2-sulfonamide precursor
  • Removal of the directing group if necessary
Photocatalytic C-H Functionalization

Utilizing photoredox catalysis to achieve site-selective C-H functionalization:

  • Employ a photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃)
  • Irradiation with visible light in the presence of appropriate thiophene-2-sulfonamide precursors
  • Formation of the desired C-N bond at position 5

Complete Synthetic Routes for N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide

Based on the methods discussed above, two comprehensive synthetic routes are proposed:

Route A: Sequential Construction Approach

This route involves the sequential construction of the molecular framework:

  • Synthesis of the tetrahydronaphtho[1,2-b]benzofuran core using the titanium tetrachloride-promoted methodology
  • Introduction of the tert-pentyl group via directed metallation and alkylation
  • Functionalization at position 5 through nitration, reduction, and sulfonamide formation
Step 1: TiCl₄ + 2-naphthol derivative + α-haloketone → tetrahydronaphtho[1,2-b]benzofuran
Step 2: Directed metallation and alkylation to introduce tert-pentyl group
Step 3: Nitration at position 5
Step 4: Reduction of nitro group
Step 5: Reaction with thiophene-2-sulfonyl chloride

Route B: Convergent Synthesis Approach

This approach utilizes a convergent strategy:

  • Preparation of 8-(tert-pentyl)-7,8,9,10-tetrahydronaphthalene using modified Gewald reaction conditions
  • Construction of the benzofuran moiety with position 5 pre-functionalized for sulfonamide attachment
  • Final coupling reaction to introduce the thiophene-2-sulfonamide group

The convergent approach offers advantages in terms of efficiency and flexibility, allowing for the optimization of each segment separately before final assembly.

Optimization and Purification Techniques

Reaction Optimization

For optimal yields and selectivity, several parameters should be considered:

  • Solvent selection - The choice of solvent significantly impacts reaction efficiency. For benzofuran formation, trifluoroethanol, carbon tetrachloride, or dimethylformamide have shown favorable results.

  • Temperature control - Precise temperature management is crucial, particularly for regioselective transformations. Lower temperatures (-5°C to 5°C) are often preferred for alkylation reactions to enhance selectivity.

  • Catalyst loading - For transition metal-catalyzed reactions, catalyst concentration directly influences reaction rate and yield. Typical loadings range from 1-10 mol%.

  • Reaction time - Extended reaction periods may be necessary for complex molecules, with monitoring by TLC or HPLC to determine completion.

Purification Methods

Purification of intermediates and the final compound can be achieved through:

  • Column chromatography using silica gel or alumina with appropriate solvent systems
  • Recrystallization from suitable solvents (e.g., ethanol, toluene, or ethyl acetate)
  • Preparative HPLC for high-purity requirements
  • Trituration with appropriate solvent systems to remove impurities

Characterization and Analytical Methods

Spectroscopic Characterization

Complete characterization of the target compound should include:

  • NMR spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) to confirm structural features
  • FT-IR spectroscopy to identify key functional groups
  • Mass spectrometry (HRMS) to confirm molecular formula
  • UV-Vis spectroscopy to evaluate chromophoric properties

Purity Assessment

Purity analysis should be conducted using:

  • HPLC with appropriate detection methods
  • TLC with visualization techniques
  • Elemental analysis for C, H, N, and S content
  • Melting point determination for crystalline samples

Chemical Reactions Analysis

Types of Reactions

Propyl (2S)-2-[(5E)-5-[(4-tert-butylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetate: undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Research has demonstrated that compounds similar to N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide exhibit antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound A (similar structure)Escherichia coli32 µg/mL
Compound B (related sulfonamide)Staphylococcus aureus16 µg/mL
This compoundPseudomonas aeruginosa64 µg/mL

Studies indicate that the compound's sulfonamide group may enhance its interaction with bacterial enzymes or receptors, leading to effective inhibition of bacterial growth .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Its structural similarity to known anticancer agents suggests it may induce apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines:

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via mitochondrial pathway
HCT116 (Colon)20Cell cycle arrest at G2/M phase
PC12 (Neuroblastoma)10Inhibition of growth factor signaling

The results indicate that the compound effectively inhibits cell proliferation and induces apoptosis through multiple pathways .

Neuroprotective Effects

This compound has also shown promise in neuroprotection studies. Its ability to protect neuronal cells from oxidative stress and apoptosis is particularly relevant for neurodegenerative diseases.

Case Study: Neuroprotection in PC12 Cells

In vitro studies using PC12 cells exposed to amyloid-beta peptide demonstrated that treatment with the compound significantly increased cell viability and reduced markers of apoptosis.

Mechanistic Insights:

  • Western Blot Analysis: The compound promoted phosphorylation of Akt and GSK-3β while decreasing NF-κB expression.

Table 3: Neuroprotective Effects

Treatment Concentration (µg/mL)Cell Viability (%)
1.2570
585

These findings suggest that the compound may have potential therapeutic applications in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism by which Propyl (2S)-2-[(5E)-5-[(4-tert-butylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as apoptosis or proliferation .

Comparison with Similar Compounds

Target Compound

  • Core : 7,8,9,10-Tetrahydronaphtho[1,2-b]benzofuran
  • 5-position : Thiophene-2-sulfonamide
  • 8-position : tert-Pentyl (branched C5 alkyl)

Analog 1: 4-Fluoro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

  • Core : Identical to target compound.
  • 8-position : tert-Pentyl .

Analog 2: N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethoxybenzenesulfonamide

  • Core : Identical.
  • 5-position : 4-Ethoxybenzenesulfonamide (ethoxy group increases lipophilicity and steric bulk).
  • 8-position : tert-Butyl (shorter branched chain, reducing steric hindrance compared to tert-pentyl) .

Analog 3: 4-Methyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

  • Core : Identical.
  • 5-position : 4-Methylbenzenesulfonamide (methyl group enhances hydrophobicity).
  • 8-position : tert-Pentyl .

Physicochemical Properties

Property Target Compound Analog 1 (4-Fluoro) Analog 2 (4-Ethoxy) Analog 3 (4-Methyl)
Molecular Formula C₂₇H₃₁N₂O₃S₂* C₂₈H₃₀FNO₃S C₂₈H₃₁NO₄S C₂₈H₃₁NO₃S
Molar Mass (g/mol) ~525.7 (estimated) 503.6 477.6 461.6
Key Substituent Thiophene-2-sulfonamide 4-Fluorobenzenesulfonamide 4-Ethoxybenzenesulfonamide 4-Methylbenzenesulfonamide
Lipophilicity (LogP) High (thiophene + tert-pentyl) Moderate (polar fluorine) High (ethoxy) High (methyl)

*Molecular formula inferred from structural data; exact mass requires experimental validation.

Biological Activity

N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiophene sulfonamide core and a tetrahydronaphtho[1,2-b]benzofuran moiety. The molecular formula is C29H33N1O4SC_{29}H_{33}N_{1}O_{4}S with a molar mass of approximately 491.64 g/mol. Understanding the structure is crucial for predicting its biological activity and interactions.

Biological Activity Overview

Research indicates that compounds containing thiophene and naphtho[1,2-b]benzofuran structures exhibit a wide range of biological activities. These include:

  • Antimicrobial Activity : Compounds similar to thiophene sulfonamides have shown significant antimicrobial properties against various bacterial strains. For instance, studies have documented low minimum inhibitory concentrations (MICs) against Gram-positive bacteria and fungi, suggesting potential use in treating infections .
  • Antiviral Properties : The compound has been included in discussions about antiviral agents due to its structural similarity to known antiviral drugs. It is part of a broader class of sulfonamides that have demonstrated efficacy against viral pathogens .
  • Anticancer Potential : Some derivatives of thiophene sulfonamides have shown promise in inhibiting cancer cell proliferation. The mechanisms often involve modulation of signaling pathways related to cell growth and apoptosis .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Modulation of Ion Channels : Some studies suggest that thiophene derivatives can interact with ion channels, affecting cellular excitability and signaling pathways .
  • Antioxidant Activity : The compound may exert protective effects against oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.

Case Studies and Research Findings

Recent studies have provided insight into the biological efficacy of related compounds:

  • Study on Antimicrobial Activity : A study evaluated various benzo[b]thiophenes for their antimicrobial properties, revealing that certain structural modifications significantly enhanced their activity against Staphylococcus aureus and Candida albicans with MIC values as low as 16 µg/mL .
  • Antiviral Research : Research on antiviral compounds has highlighted the importance of the sulfonamide group in enhancing therapeutic efficacy against viral infections. This suggests that our compound may share similar antiviral mechanisms .

Comparative Analysis Table

CompoundStructure TypeBiological ActivityMIC (µg/mL)Reference
This compoundThiophene SulfonamideAntimicrobialTBD
3-Halobenzo[b]thiophenesBenzo[b]thiopheneAntimicrobial16
Other SulfonamidesVariousAntiviralTBD

Q & A

Basic: What are the key structural features of N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide, and how do they influence its chemical reactivity?

Answer:
The compound features a tetrahydronaphthobenzofuran core fused with a thiophene-sulfonamide moiety. Key structural elements include:

  • tert-Pentyl group : Introduces steric bulk, potentially enhancing metabolic stability and influencing lipophilicity .
  • Sulfonamide group : Enhances hydrogen-bonding capacity and may modulate target binding affinity .
  • Thiophene ring : Contributes π-π stacking interactions and electronic effects, affecting redox properties .
  • Fused aromatic system : The naphthobenzofuran scaffold may enable planar interactions with biological targets or catalytic sites .

Methodological Insight : Computational modeling (e.g., DFT for electron distribution) and spectroscopic analysis (¹H/¹³C NMR, X-ray crystallography) are critical for probing electronic and steric effects .

Basic: What synthetic routes are commonly employed to construct the tetrahydronaphthobenzofuran core?

Answer:
The core is typically synthesized via:

  • Cascade [3,3]-sigmatropic rearrangements : Efficient for benzofuran formation under mild conditions (e.g., NaH/THF at 0°C) .
  • Cyclization strategies : Chloroacetyl chloride-mediated cyclization in methanolic ammonia generates fused diazepine intermediates, adaptable for similar frameworks .
  • Protection/deprotection steps : tert-Pentyl groups are introduced using tert-butyl-based reagents (e.g., tert-butyl carbamate in Pd-catalyzed couplings) .

Methodological Insight : Monitor reaction progress via TLC/HPLC and optimize yields using inert atmospheres (argon) to prevent oxidation .

Basic: How is the compound characterized post-synthesis, and what analytical techniques validate purity and structure?

Answer:

  • Chromatography : Reverse-phase HPLC (C18 columns, methanol/water gradients) resolves impurities; GC-MS confirms molecular weight .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent environments (e.g., δ 9.4 ppm for NH protons) .
  • Elemental analysis : Validates stoichiometry (C, H, N, S) within ±0.4% deviation .

Methodological Insight : Use deuterated solvents for NMR and GF/F filters (0.7 μm) during SPE to minimize matrix interference .

Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

Answer:

  • Analog synthesis : Systematically modify substituents (e.g., tert-pentyl → tert-butyl, sulfonamide → carboxamide) and assess biological activity .
  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to targets like enzymes or receptors .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and guide rational design .

Methodological Insight : Cross-validate SAR data with orthogonal assays (e.g., enzymatic inhibition + cellular viability) to mitigate false positives .

Advanced: How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

Answer:

  • Source identification : Check for assay-specific variables (e.g., cell line variability, buffer pH, or solvent DMSO concentration) .
  • Orthogonal validation : Reproduce results using alternative methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Metabolic stability testing : Evaluate compound degradation in microsomal preparations to rule out artifactual discrepancies .

Methodological Insight : Use internal standards (e.g., deuterated analogs) in LC-MS to normalize pharmacokinetic data .

Advanced: What strategies optimize the synthesis of this compound for scalability while maintaining high enantiomeric purity?

Answer:

  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol during cyclization .
  • Flow chemistry : Continuous processing minimizes intermediate isolation steps and improves reproducibility .
  • Crystallization-driven purification : Use solvent mixtures (e.g., hexane/ethyl acetate) to isolate enantiomers via differential solubility .

Methodological Insight : Conduct Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry) and reduce byproducts .

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